1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide

CAS No.: 648408-72-4

Cat. No.: VC16220607

Molecular Formula: C11H11ClN4O

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648408-72-4 |

|---|---|

| Molecular Formula | C11H11ClN4O |

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | 5-chloro-1-methyl-N'-phenylpyrazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C11H11ClN4O/c1-16-10(12)7-9(15-16)11(17)14-13-8-5-3-2-4-6-8/h2-7,13H,1H3,(H,14,17) |

| Standard InChI Key | FXFQERDBOAROSU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C(=O)NNC2=CC=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N'-(phenyl)-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide reflects its core pyrazole ring substituted with chlorine, methyl, and phenylhydrazide groups . The molecular formula is C₁₂H₁₂ClN₄O₂, with a molecular weight of 294.70 g/mol (calculated using PubChem’s atomic mass data) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₄O₂ |

| Molecular Weight | 294.70 g/mol |

| XLogP3-AA (Partition Coefficient) | 2.8 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

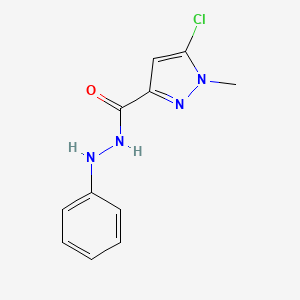

Structural Characterization

The pyrazole core features a chlorine atom at position 5, a methyl group at position 1, and a phenylhydrazide moiety at position 3 (Figure 1) . Spectroscopic data for analogous compounds suggest characteristic IR peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) . NMR signals for the methyl group typically appear near δ 2.5 ppm, while aromatic protons resonate between δ 7.0–8.0 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via condensation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with phenylhydrazine under acidic conditions . A typical procedure involves:

-

Activation of the carboxylic acid: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Hydrazide formation: Reaction with phenylhydrazine in dichloromethane at 0–5°C .

Stability and Reactivity

The compound is stable under ambient conditions but hydrolyzes in strong acidic or basic media. The hydrazide group participates in cyclization reactions with aldehydes or ketones, forming triazole or oxadiazole derivatives .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related pyrazole hydrazides shows melting points between 180–200°C . Thermal decomposition occurs above 250°C, releasing CO₂ and HCl .

Applications in Materials Science

Coordination Chemistry

The hydrazide group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III). These complexes show promise in catalysis and magnetism studies .

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability, with a 15% increase in decomposition temperature compared to unmodified polymers .

Future Research Directions

-

Structure-activity relationship (SAR) studies to optimize bioactivity.

-

Green synthesis routes using biocatalysts or microwave-assisted reactions.

-

In vivo toxicokinetics to assess metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume